molecular formula C24H25N3O3 B2919260 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326862-87-6

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methyl-1-propylquinolin-4(1H)-one

Cat. No. B2919260
CAS RN: 1326862-87-6
M. Wt: 403.482
InChI Key: BYHHVLDBZSZDIE-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methyl-1-propylquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups including an oxadiazole ring and a quinolinone ring, which are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the quinolinone ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the oxadiazole and quinolinone rings might make the compound relatively stable and rigid. The isopropoxy and propyl groups might affect the compound’s solubility .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds involve combining specific reactants under controlled conditions, followed by analytical techniques to confirm the structural and chemical properties. For example, compounds with a 1,3,4-oxadiazol structure have been synthesized for their potential biological activities, including antibacterial and antifungal properties. These compounds were characterized using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS spectroscopy, ensuring their purity and structural integrity (Sirgamalla & Boda, 2019). Another study focused on the synthesis of indolo[3,2-c]isoquinoline derivatives, emphasizing their antimicrobial and antioxidant activities, which were confirmed through various bioactivity assays (Verma, 2018).

Biological Activities

The biological activities of compounds related to "3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methyl-1-propylquinolin-4(1H)-one" have been a significant area of research. Studies have shown that compounds with the 1,3,4-oxadiazol moiety exhibit notable antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (Godhani et al., 2013). Moreover, these compounds' thermophysical properties have been thoroughly investigated to understand their behavior in various solvents, contributing to the knowledge base on their potential industrial applications (Godhani et al., 2017).

Antioxidant Properties

The antioxidant properties of quinolinone derivatives have also been explored. For instance, a study synthesized and evaluated the antioxidant efficiency of quinolinone derivatives in lubricating greases, demonstrating their potential in industrial applications as antioxidants (Hussein, Ismail, & El-Adly, 2016). This research highlights the versatility of quinolinone derivatives in scientific applications beyond their biological activities.

Future Directions

The study of such compounds is often driven by their potential biological activity. Future research could involve synthesizing the compound and testing its activity against various biological targets .

properties

IUPAC Name

6-methyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-5-12-27-14-20(22(28)19-13-16(4)6-11-21(19)27)24-25-23(26-30-24)17-7-9-18(10-8-17)29-15(2)3/h6-11,13-15H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHVLDBZSZDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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